Binding Affinity vs. JNJ-39758979
Adriforant demonstrates ~5.2-fold higher binding affinity for the human H4 receptor compared to the clinical-stage comparator JNJ-39758979. Data from Guide to Pharmacology and primary literature show adriforant has a Ki of 2.4 nM [1], while JNJ-39758979 has a Ki of 12.5 nM . This difference in target engagement may influence the required effective concentration.
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 2.4 nM |
| Comparator Or Baseline | JNJ-39758979: 12.5 nM |
| Quantified Difference | ~5.2-fold higher affinity |
| Conditions | Radioligand binding assay using human H4 receptor |
Why This Matters
Higher affinity enables lower dosing for equivalent target engagement, a critical parameter for in vitro assay design and interpreting in vivo pharmacology.
- [1] Mowbray, C. E., et al. (2011). Challenges of drug discovery in novel target space. The discovery and evaluation of PF-3893787: a novel histamine H4 receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 21(21), 6596-6602. View Source
